

Commercial Availability and Technical Profile of 1-(3,4-Diethoxyphenyl)ethanone

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Compound of Interest

Compound Name: 1-(3,4-Diethoxyphenyl)ethanone

Cat. No.: B072310

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key technical data for **1-(3,4-Diethoxyphenyl)ethanone** (CAS No. 1137-71-9). This compound serves as a valuable building block in organic synthesis and holds potential for applications in medicinal chemistry and drug development.

Commercial Suppliers

1-(3,4-Diethoxyphenyl)ethanone is available from a number of commercial chemical suppliers. The table below summarizes the offerings from several identified vendors. Please note that pricing is often subject to quotation and may vary based on quantity and purity.

Supplier	CAS Number	Purity	Available Quantities	Price
Cenmed Enterprises	1137-71-9	≥95%	1g, 5g	Price available upon request
Santa Cruz Biotechnology	1137-71-9	Information available upon request	Inquire for details	Price available upon request
Shandong Mopai Biotechnology Co., LTD	1137-71-9	99%	Inquire for details	Price available upon request
P&S Chemicals	1137-71-9	Information available upon request	Inquire for details	Price available upon request
BLD Pharm	1137-71-9	Information available upon request	Inquire for details	Price available upon request

Synthesis and Experimental Protocols

The primary synthetic route to **1-(3,4-Diethoxyphenyl)ethanone** is through the Friedel-Crafts acylation of 1,2-diethoxybenzene. While a specific detailed experimental protocol for this exact transformation is not widely published, a general procedure can be adapted from established methodologies for Friedel-Crafts reactions.

Representative Friedel-Crafts Acylation Protocol:

Materials:

- 1,2-Diethoxybenzene
- Acetyl chloride or acetic anhydride
- A Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl_3)

- Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)
- Hydrochloric acid (for workup)
- Sodium bicarbonate solution (for workup)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with the anhydrous solvent and the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Acylating Agent: The acylating agent (acetyl chloride or acetic anhydride) is dissolved in the anhydrous solvent and added dropwise to the stirred suspension of the Lewis acid at a low temperature (typically 0-5 °C) to form the acylium ion intermediate.
- Addition of Substrate: A solution of 1,2-diethoxybenzene in the anhydrous solvent is then added dropwise to the reaction mixture, maintaining the low temperature.
- Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete (monitoring by TLC is recommended).
- Workup: The reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent.
- Purification: The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent. The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield **1-(3,4-Diethoxyphenyl)ethanone**.

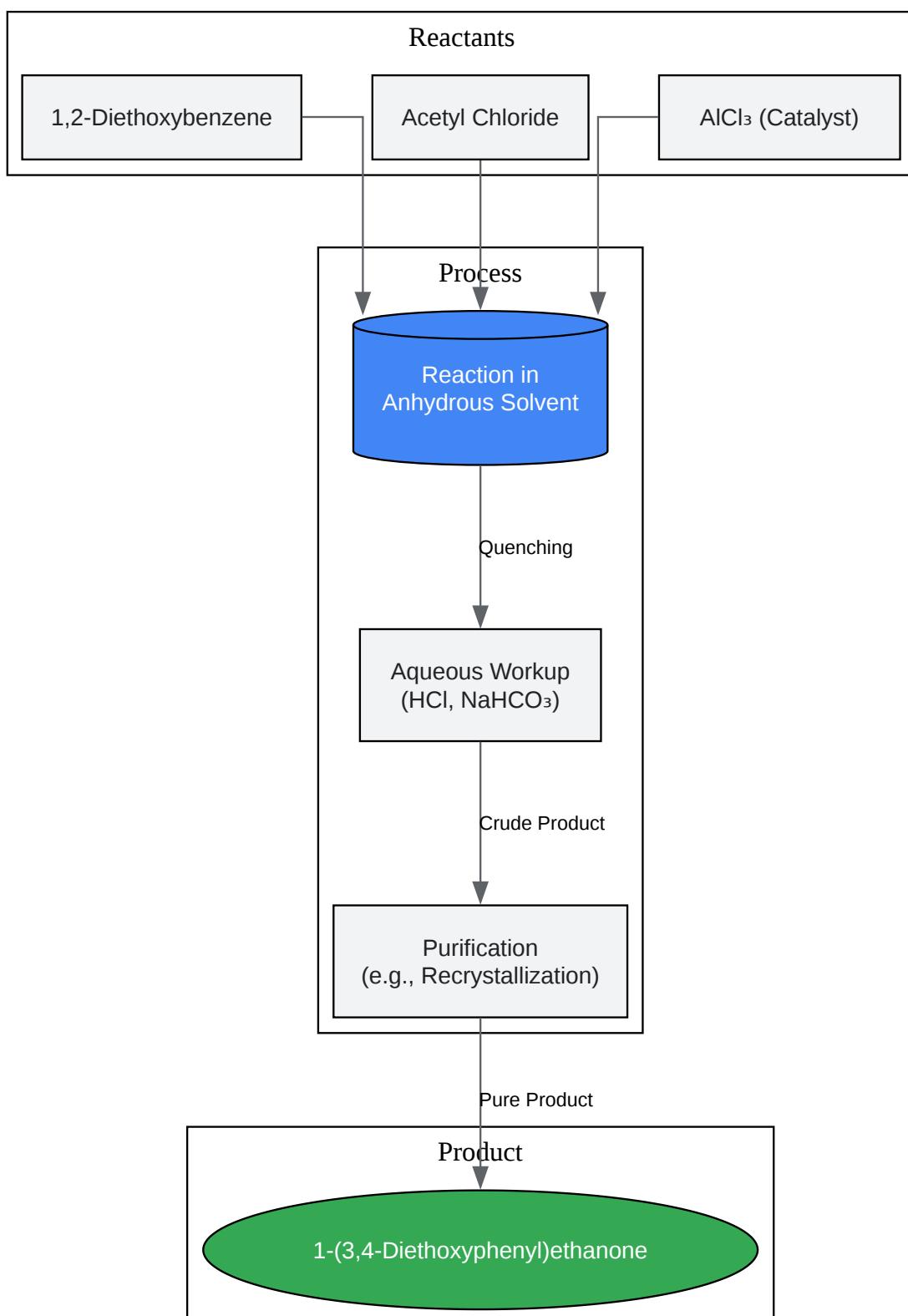
Applications in Research and Drug Development

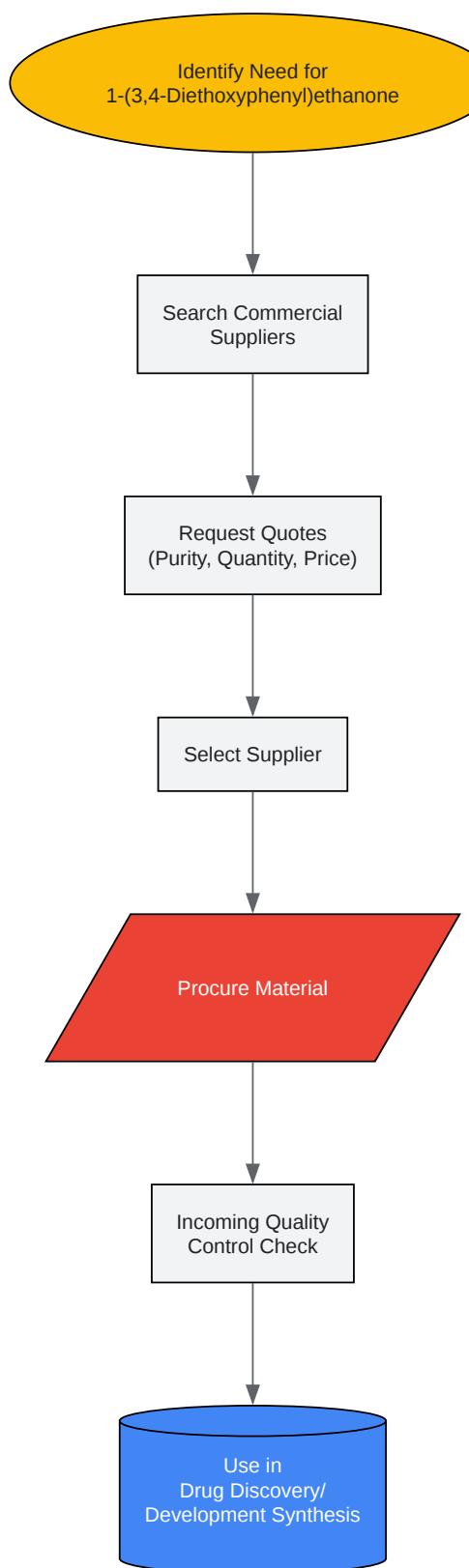
While specific pharmacological studies on **1-(3,4-Diethoxyphenyl)ethanone** are not extensively documented in publicly available literature, its structural analogue, 1-(3,4-dimethoxyphenyl)ethanone (acetoveratrone), is a known precursor in the synthesis of various pharmaceutical compounds. It is plausible that the diethoxy derivative could serve a similar role as a versatile intermediate in the development of novel therapeutic agents. The diethoxy groups can influence the lipophilicity and metabolic stability of a molecule compared to its dimethoxy counterpart, which are important considerations in drug design.

The core structure of **1-(3,4-Diethoxyphenyl)ethanone** makes it a candidate for derivatization to explore a range of biological activities. For instance, related compounds have been investigated for their anti-inflammatory properties.

Visualizing the Synthesis Pathway

The following diagram illustrates the general workflow for the synthesis of **1-(3,4-Diethoxyphenyl)ethanone** via Friedel-Crafts acylation.



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